molecular formula C7H7N3O3 B1618382 N-(3-nitropyridin-2-yl)acetamide CAS No. 79371-44-1

N-(3-nitropyridin-2-yl)acetamide

Cat. No. B1618382
CAS RN: 79371-44-1
M. Wt: 181.15 g/mol
InChI Key: WSEDMMYPNMRUMU-UHFFFAOYSA-N
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Description

“N-(3-nitropyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 79371-44-1 . It has a molecular weight of 181.15 . The IUPAC name for this compound is N-(3-nitro-2-pyridinyl)acetamide .


Molecular Structure Analysis

The InChI code for “N-(3-nitropyridin-2-yl)acetamide” is 1S/C7H7N3O3/c1-5(11)9-7-6(10(12)13)3-2-4-8-7/h2-4H,1H3,(H,8,9,11) .

It is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry: Urease Inhibition

N-(3-nitropyridin-2-yl)acetamide: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process in the nitrogen cycle of organisms. Inhibiting urease can be beneficial in treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which are associated with gastric ulcers and cancer .

Pharmaceutical Research: Drug Design

This compound serves as a precursor in the synthesis of various drug candidates. Its nitropyridine moiety is a key structural component in the design of new pharmaceuticals due to its ability to interact with biological targets. The electronic properties of the nitropyridine ring make it a valuable pharmacophore in the development of drugs with improved efficacy and safety profiles .

Biochemistry: Enzyme Activity Modulation

In biochemical research, N-(3-nitropyridin-2-yl)acetamide is used to study enzyme activity. By binding to active sites or allosteric sites of enzymes, it can modulate their activity, which is essential for understanding enzyme mechanisms and for the development of enzyme-based assays .

Agricultural Chemistry: Plant Growth Regulation

The structural similarity of N-(3-nitropyridin-2-yl)acetamide to natural plant hormones makes it a candidate for regulating plant growth. It can be used to study the effects of synthetic compounds on plant hormone pathways, potentially leading to the development of new agrochemicals .

Material Science: Organic Synthesis

Due to its reactive functional groups, N-(3-nitropyridin-2-yl)acetamide is used in organic synthesis to create novel materials with specific properties. It can be incorporated into polymers or used to synthesize complex organic molecules that have applications in material science.

Analytical Chemistry: Chemical Sensors

The nitropyridine group in N-(3-nitropyridin-2-yl)acetamide can act as a recognition element in chemical sensors. These sensors can detect specific substances or changes in the environment, which is crucial for monitoring chemical processes and environmental pollutants .

Safety and Hazards

The safety information for “N-(3-nitropyridin-2-yl)acetamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-(3-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-5(11)9-7-6(10(12)13)3-2-4-8-7/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEDMMYPNMRUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343051
Record name N-(3-Nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitropyridin-2-yl)acetamide

CAS RN

79371-44-1
Record name N-(3-Nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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